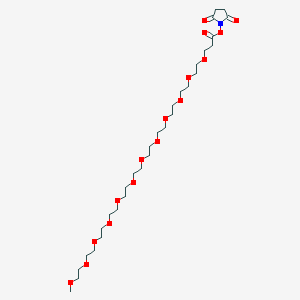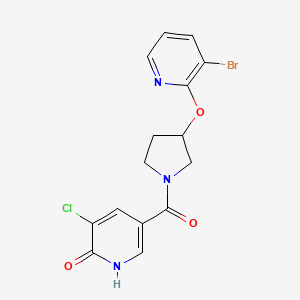
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone is a complex organic compound that integrates multiple functional groups, each contributing to its overall chemical properties and reactivity. This compound is of particular interest due to its unique structure, which positions it at the intersection of several fields including medicinal chemistry, biochemistry, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone involves multiple steps, starting with the preparation of intermediates such as 3-bromopyridine and 5-chloro-6-hydroxypyridine. These intermediates undergo a series of reactions including nucleophilic substitution, pyrrolidine incorporation, and methanone formation under controlled conditions. The reaction conditions typically involve the use of polar aprotic solvents, elevated temperatures, and appropriate catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for efficiency and cost-effectiveness. This involves scaling up the laboratory procedures and ensuring the reactions can be carried out in large reactors with consistent quality. Continuous flow synthesis methods and automated systems are often employed to achieve this, allowing for precise control over reaction parameters and minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone undergoes various chemical reactions such as:
Oxidation: : Typically using oxidizing agents like potassium permanganate.
Reduction: : Employing reducing agents such as lithium aluminum hydride.
Substitution: : Particularly nucleophilic substitution reactions, facilitated by the bromopyridine moiety.
Common Reagents and Conditions
The compound reacts with a range of reagents:
Oxidizing agents: : e.g., hydrogen peroxide, potassium permanganate.
Reducing agents: : e.g., lithium aluminum hydride, sodium borohydride.
Bases/Acids: : e.g., sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: : Can lead to the formation of carboxylic acids or ketones.
Reduction: : Typically yields alcohols or amines.
Substitution: : Results in the formation of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
The compound has wide-ranging applications:
Chemistry: : Used as a building block for synthesizing complex molecules and exploring reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: : Utilized in the synthesis of materials with specific chemical properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Its pyrrolidin-1-yl and bromopyridin-2-yl groups play a crucial role in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone stands out due to its balanced combination of functional groups and stability under various conditions. Some similar compounds include:
**(3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone
**(3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-chloro-6-hydroxypyridin-3-yl)methanone
**(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-5-hydroxypyridin-3-yl)methanone
These compounds differ mainly in the position and nature of substituents on the pyridine and pyrrolidine rings, which in turn affects their reactivity and applications.
That should give you a solid foundation on this compound! How does it all sound?
Eigenschaften
IUPAC Name |
5-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-3-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-11-2-1-4-18-14(11)23-10-3-5-20(8-10)15(22)9-6-12(17)13(21)19-7-9/h1-2,4,6-7,10H,3,5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDPZFMWOBYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2750284.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)

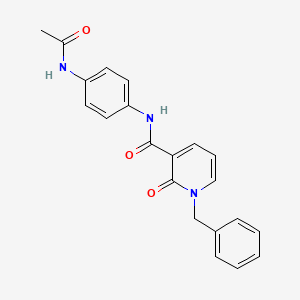
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)
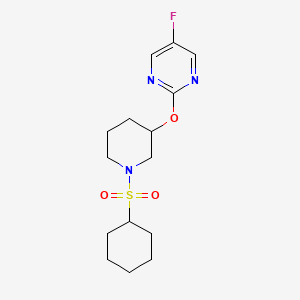
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)
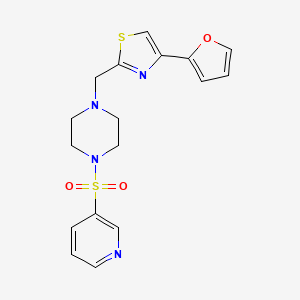

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)
![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one](/img/structure/B2750304.png)
